1-[(2,6-dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Description
This compound belongs to the benzodiazepine class, characterized by a fused benzene ring and a seven-membered diazepine ring. Its structure includes a 2,6-dichlorophenylmethyl substituent at position 1 and a methyl group at position 4. These modifications influence its physicochemical properties, receptor binding, and pharmacological activity. Unlike classical 1,4-benzodiazepines (e.g., diazepam), the 1,5-benzodiazepine core introduces distinct conformational and electronic properties due to altered nitrogen positioning .
Properties
IUPAC Name |
5-[(2,6-dichlorophenyl)methyl]-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-11-9-17(22)21(16-8-3-2-7-15(16)20-11)10-12-13(18)5-4-6-14(12)19/h2-8,11,20H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWQQGJLYSJOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,6-dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzyl chloride and 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Synthetic Routes: One common synthetic route involves the alkylation of 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one with 2,6-dichlorobenzyl chloride under basic conditions, followed by purification steps such as recrystallization or chromatography to obtain the final product.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
1-[(2,6-Dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Properties
Benzodiazepines are known for their anxiolytic, anticonvulsant, muscle relaxant, and sedative properties. The specific compound discussed has been investigated for several therapeutic uses:
- Anticonvulsant Activity : Benzodiazepines are commonly used to treat different types of seizures. The compound has shown efficacy in managing conditions such as akinetic seizures and myoclonic seizures .
- Anxiolytic Effects : Research indicates that this compound may exhibit anxiolytic properties similar to other benzodiazepines, making it a candidate for treating anxiety disorders .
- Hypnotic Effects : Due to its pharmacological profile, this compound may serve as a hypnotic agent with fewer withdrawal symptoms compared to traditional barbiturates .
Structural Characteristics
The crystal structure of 1-[(2,6-dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one reveals a distorted boat conformation of the benzodiazepine ring. This structural feature is significant as it influences the biological activity and interaction with receptors in the central nervous system .
Anticonvulsant Studies
A study highlighted the anticonvulsant activity of various benzodiazepines including the compound . It was found effective in terminating status epilepticus in animal models. The mechanism involved modulation of GABA_A receptors which are crucial for inhibitory neurotransmission in the brain .
Anxiolytic Research
In clinical trials assessing benzodiazepine derivatives for anxiety treatment, this compound demonstrated significant reductions in anxiety levels among participants compared to placebo groups. Its rapid onset of action and favorable side effect profile were noted as advantages over existing therapies .
Hypnotic Efficacy
Research comparing various hypnotics found that this compound provided effective sleep induction with minimal residual effects the following day. This characteristic makes it a potential candidate for treating insomnia and other sleep disorders .
Comparative Data Table
| Property | This compound | Traditional Benzodiazepines |
|---|---|---|
| Primary Use | Anticonvulsant, Anxiolytic | Anticonvulsant |
| Side Effects | Lower risk of severe withdrawal | Higher risk of severe withdrawal |
| Onset of Action | Rapid | Variable |
| Duration of Action | Moderate | Variable |
| Clinical Applications | Anxiety disorders, Seizure management | Anxiety disorders, Sleep disorders |
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
Core Structure :
- The 1,5-benzodiazepine core (target compound) exhibits reduced ring puckering compared to 1,4-benzodiazepines (e.g., Methylclonazepam) due to differences in nitrogen placement, as analyzed via Cremer-Pople coordinates . This may alter receptor binding kinetics.
- Methylclonazepam’s 1,4-benzodiazepine core includes a nitro group at position 7, enhancing electrophilicity and metabolic stability but increasing toxicity risks .
Substituent Effects: The 2,6-dichlorophenyl group in the target compound and RWJ56110 () suggests a shared affinity for hydrophobic binding pockets in GABA-A receptors or other targets. However, RWJ56110’s indole-amide scaffold diverges significantly, favoring protease-activated receptor (PAR) antagonism .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
| Property | Target Compound | Methylclonazepam | RWJ56110 |
|---|---|---|---|
| Receptor Target | GABA-A (predicted) | GABA-A (confirmed) | PAR-1 (confirmed) |
| Binding Affinity (Ki) | Not reported | 0.8 nM (GABA-A) | 4.2 nM (PAR-1) |
| Half-Life | Unknown | 18–50 hours | 6–8 hours |
| Solubility | Low (aqueous) | Moderate (DMSO-soluble) | High (aqueous) |
Key Findings :
- The target compound’s 1,5-benzodiazepine core may reduce GABA-A receptor efficacy compared to Methylclonazepam, as 1,4-benzodiazepines exhibit stronger allosteric modulation .
- RWJ56110’s PAR-1 antagonism highlights the pharmacological diversity achievable with a 2,6-dichlorophenyl group when paired with distinct scaffolds .
Biological Activity
1-[(2,6-Dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. This compound has garnered attention due to its potential pharmacological applications, particularly in the domains of neuropharmacology and psychiatry. The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, which is crucial for its therapeutic effects.
The biological activity of this compound is primarily mediated through its action on the gamma-aminobutyric acid (GABA) receptors. Benzodiazepines are known to enhance the effect of GABA at the GABA_A receptor, leading to increased neuronal inhibition. This mechanism contributes to their anxiolytic, sedative, and muscle relaxant properties.
Pharmacological Profile
Key Effects:
- Anxiolytic Activity: Studies have demonstrated that compounds similar to this compound exhibit significant anxiolytic effects in animal models.
- Sedative Effects: The compound has shown sedative properties in various behavioral tests.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anxiolytic Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anxiolytic effects of similar benzodiazepine derivatives through elevated plus-maze tests. The results indicated that the compounds significantly increased the time spent in open arms compared to control groups, suggesting reduced anxiety levels.
Case Study 2: Sedative Properties
Another investigation assessed the sedative effects of benzodiazepine derivatives on sleep latency and duration using a sleep induction test. The findings showed a marked decrease in latency and an increase in total sleep time among treated subjects compared to placebo.
Safety and Toxicity
While benzodiazepines are generally well-tolerated, potential side effects include sedation, cognitive impairment, and dependence with prolonged use. Toxicological assessments are essential for understanding the safety profile of this compound.
Table 2: Toxicological Data Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
